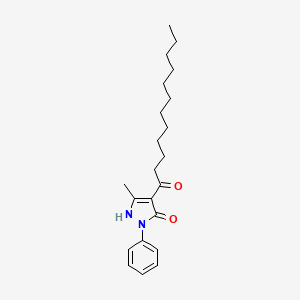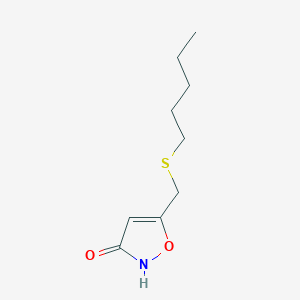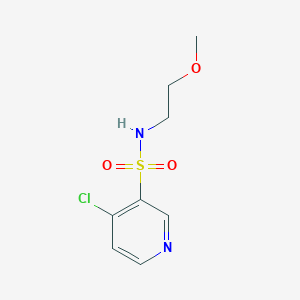
2,2'-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with butoxyphenyl groups and dioxaborolane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where a biphenyl compound is alkylated to form the fluorene structure.
Substitution with Butoxyphenyl Groups: The fluorene core is then functionalized with butoxyphenyl groups through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Dioxaborolane Moieties: Finally, the dioxaborolane groups are introduced via a borylation reaction, typically using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be used to modify the dioxaborolane groups, potentially converting them to boronic acids or esters.
Substitution: The butoxyphenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or esters.
Substitution: Various substituted fluorene derivatives.
科学研究应用
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its electronic properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Used in fluorescent imaging techniques.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.
Coatings: Used in the development of protective coatings with enhanced durability.
作用机制
The compound exerts its effects primarily through its electronic properties. The fluorene core provides a rigid, planar structure that facilitates π-π stacking interactions, while the butoxyphenyl groups enhance solubility and processability. The dioxaborolane moieties can participate in reversible covalent bonding, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
9,9-Bis(4-butoxyphenyl)-9H-fluorene: Lacks the dioxaborolane groups, making it less versatile in terms of chemical reactivity.
2,7-Dibromo-9,9-bis(4-butoxyphenyl)fluorene: Contains bromine atoms instead of dioxaborolane groups, leading to different reactivity and applications.
Uniqueness
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of both butoxyphenyl and dioxaborolane groups, which confer a combination of solubility, electronic properties, and reactivity that is not found in similar compounds.
属性
分子式 |
C45H56B2O6 |
|---|---|
分子量 |
714.5 g/mol |
IUPAC 名称 |
2-[9,9-bis(4-butoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C45H56B2O6/c1-11-13-27-48-35-21-15-31(16-22-35)45(32-17-23-36(24-18-32)49-28-14-12-2)39-29-33(46-50-41(3,4)42(5,6)51-46)19-25-37(39)38-26-20-34(30-40(38)45)47-52-43(7,8)44(9,10)53-47/h15-26,29-30H,11-14,27-28H2,1-10H3 |
InChI 键 |
BZUDMHDGBFPYBU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCC)C6=CC=C(C=C6)OCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)



![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)




![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)


